Ponciretin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

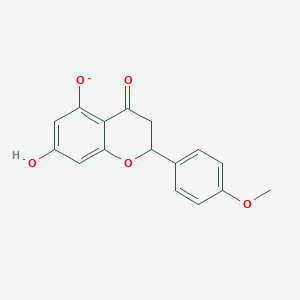

Ponciretin, also known as this compound, is a useful research compound. Its molecular formula is C16H13O5- and its molecular weight is 285.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Properties

Ponciretin exhibits a range of pharmacological activities that make it a subject of interest in various health-related studies. Key properties include:

- Anti-inflammatory Effects : this compound has been shown to significantly reduce inflammation in animal models. A study indicated that this compound, along with its precursor poncirin, attenuated colitis in mice by inhibiting inflammatory markers such as myeloperoxidase activity and NF-κB activation .

- Antioxidant Activity : Research has demonstrated that this compound exhibits potent antioxidant properties, effectively scavenging free radicals and reducing oxidative stress . This is particularly relevant in conditions like liver injury and neurodegenerative diseases.

- Gut Microbiota Modulation : this compound influences gut microbiota composition, which has implications for digestive health and systemic inflammation. It promotes the growth of beneficial bacteria, enhancing short-chain fatty acid production, which is crucial for gut health .

2.1. Gastrointestinal Health

This compound is utilized for its prokinetic effects, aiding in gastrointestinal motility. It has been incorporated into traditional herbal formulations used to treat conditions such as dyspepsia and gastritis .

2.2. Liver Health

In traditional medicine, this compound is recognized for its hepatoprotective properties. Case studies have reported its efficacy in managing liver cirrhosis and reducing symptoms associated with liver damage .

2.3. Neurological Benefits

This compound's potential role in neuroprotection has been explored, particularly concerning Alzheimer's disease. It may exert protective effects against neuronal damage through mechanisms involving acetylcholinesterase inhibition .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1 : An 85-year-old patient with liver cirrhosis showed significant improvement after treatment with formulations containing this compound, demonstrating reduced itching and improved liver function tests .

- Case Study 2 : In a controlled trial involving mice with induced colitis, administration of this compound resulted in significant reductions in inflammatory markers compared to control groups .

Analyse Des Réactions Chimiques

Regiospecific O-Methylation from Naringenin

Ponciretin is primarily synthesized via enzymatic O-methylation of naringenin (4',5,7-trihydroxyflavanone). This reaction is catalyzed by the soybean O-methyltransferase SOMT-2, which exhibits strict regioselectivity for the 4'-hydroxyl group on the flavanone B-ring .

Key Reaction Data

| Substrate | Enzyme | Product | Yield | Reference |

|---|---|---|---|---|

| Naringenin | SOMT-2 (Glycine max) | This compound | 100% |

-

Mechanistic Insight : Structural modeling of SOMT-2 revealed that residues such as Phe115, Phe133, and Ser142 govern substrate specificity. Mutations (e.g., S142V) can alter regioselectivity, though wild-type SOMT-2 exclusively targets the 4'-position .

-

Impact on Bioactivity : Methylation reduces solubility but enhances antimicrobial activity by modifying hydrogen-bonding capacity .

Glycosylation and Hydrolysis Reactions

This compound serves as the aglycone precursor to poncirin (isosakuranetin-7-O-neohesperidoside), a disaccharide-conjugated flavanone. Microbial β-glucosidases hydrolyze poncirin to regenerate this compound in vivo .

Hydrolysis Reaction

| Substrate | Enzyme Source | Product | Conversion Rate | Reference |

|---|---|---|---|---|

| Poncirin | Lactobacillus paracasei | This compound | >90% |

-

Structural Confirmation : NMR and LC/MS analyses verified the retention of the 4'-methoxy group post-hydrolysis .

Biological Activity Correlations

This compound’s chemical modifications directly influence its bioactivity:

Comparative Reactivity in Flavonoid Networks

This compound participates in broader flavonoid metabolic pathways:

-

Competing Pathways : In Ocimum basilicum, homologous O-methyltransferases (e.g., ObFOMT1/2) exhibit divergent regioselectivity, favoring 6-O-methylation over 4'-O-methylation due to subtle active-site differences .

-

Thermodynamic Stability : The 4'-methoxy group stabilizes the flavanone scaffold, reducing susceptibility to oxidative degradation compared to unmethylated analogs .

Propriétés

Formule moléculaire |

C16H13O5- |

|---|---|

Poids moléculaire |

285.27 g/mol |

Nom IUPAC |

7-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-5-olate |

InChI |

InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-7,14,17-18H,8H2,1H3/p-1 |

Clé InChI |

HMUJXQRRKBLVOO-UHFFFAOYSA-M |

SMILES canonique |

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)[O-] |

Synonymes |

ponciretin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.